4-Fluoro-3-methylphenylmagnesium bromide

Catalog No.
S1899760
CAS No.
82297-89-0
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
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4-Fluoro-3-methylphenylmagnesium bromide

CAS Number

82297-89-0

Product Name

4-Fluoro-3-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-4-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

RDVDTHIVHSZVCT-UHFFFAOYSA-M

SMILES

CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Canonical SMILES

CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

4-Fluoro-3-methylphenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. Grignard reagents are a fundamental class of reagents in organic chemistry known for their ability to form carbon-carbon bonds. 4-F-3-MePhMgBr is derived from 4-fluoro-3-methylbromobenzene and magnesium metal. It is typically encountered as a solution in an inert solvent, such as tetrahydrofuran (THF) [].

The significance of 4-F-3-MePhMgBr lies in its application within organic synthesis. The presence of the aryl group (4-fluoro-3-methylphenyl) along with the reactive magnesium bromide moiety allows it to participate in various nucleophilic addition reactions, enabling the introduction of the 4-fluoro-3-methylphenyl group into organic molecules [].


Molecular Structure Analysis

4-F-3-MePhMgBr possesses a polar covalent structure. The central magnesium (Mg) atom is bonded to a bromine (Br) atom and a fluorophenylmethyl group (4-F-3-MePh). The phenyl ring is substituted with a fluorine atom at the 4th position and a methyl group at the 3rd position. The key feature of this structure is the presence of a polarized carbon-magnesium bond (C-Mg). Due to the high electronegativity difference between magnesium and carbon, the carbon atom bears a partial negative charge, making the entire molecule a nucleophile.


Chemical Reactions Analysis

4-F-3-MePhMgBr is primarily utilized as a nucleophilic reagent in organic synthesis. Here are some relevant reactions:

  • Nucleophilic addition to carbonyl compounds: This reaction is the cornerstone of Grignard reagent chemistry. 4-F-3-MePhMgBr reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. The general reaction can be represented as follows []:

R'₂C=O + 4-F-3-MePhMgBr → R'₂CH(OH)(4-F-3-MePh) + MgBrCl (where R' represents an alkyl or aryl group)

  • Nucleophilic addition to imines

    Similar to carbonyl compounds, 4-F-3-MePhMgBr can add to imines (C=N) to form new C-C bonds and generate amines [].

  • Grignard metathesis

    4-F-3-MePhMgBr can undergo metathesis reactions with certain metal halides (e.g., CuCl) to form new organometallic compounds with different functionalities [].


Physical And Chemical Properties Analysis

  • Physical state: Solution (in THF)
  • Color: Colorless to pale yellow (depending on concentration)
  • Odor: Ethereal (due to THF)
  • Stability: Air and moisture sensitive [].

4-F-3-MePhMgBr acts as a nucleophile due to the partial negative charge on the carbon atom of the C-Mg bond. In carbonyl addition reactions, the negative carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. This intermediate is subsequently protonated (typically by water) to yield the final alcohol product [].

Dates

Modify: 2023-08-16

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